2-Methoxy-2-(2-methoxyphenyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

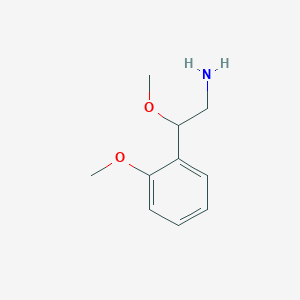

2-Methoxy-2-(2-methoxyphenyl)ethanamine is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenethylamine, featuring a methoxy group attached to the phenyl ring and an additional methoxy group on the ethanamine chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(2-methoxyphenyl)ethanamine typically involves the reaction of 2-methoxyphenylacetonitrile with methanol in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The reaction conditions generally include:

Solvent: Methanol

Temperature: Room temperature to reflux

Reducing Agent: Lithium aluminum hydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative reducing agents such as sodium borohydride may be employed to reduce costs and improve safety.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-2-(2-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or base.

Major Products

Oxidation: Corresponding aldehydes or ketones.

Reduction: Secondary or tertiary amines.

Substitution: Derivatives with substituted functional groups.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

- 2-Methoxy-2-(2-methoxyphenyl)ethanamine serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of various pharmaceuticals and specialty chemicals, which are crucial for drug development and chemical manufacturing .

Reactivity and Transformations

- The compound can undergo several chemical transformations:

- Oxidation : Converts to corresponding aldehydes or ketones.

- Reduction : Forms secondary or tertiary amines.

- Substitution Reactions : Can yield derivatives with various functional groups .

Biological Applications

Neurotransmitter Receptor Interactions

- Research indicates that this compound may interact with neurotransmitter receptors, particularly serotonin receptors (5-HT). Such interactions suggest potential implications in treating neurological disorders .

Therapeutic Potential

- The compound is being explored for its therapeutic effects, particularly in conditions such as depression and anxiety. Its agonistic activity at serotonin receptors positions it as a candidate for further pharmacological studies aimed at developing new antidepressant medications .

Medicinal Chemistry

Synthesis of Active Pharmaceutical Ingredients

- This compound is a precursor in the synthesis of several active pharmaceutical ingredients (APIs), including those used to treat cardiovascular diseases and psychiatric disorders. For instance, it has been implicated in the synthesis of drugs like Carvedilol and Tamsulosin, which are used for hypertension and benign prostatic hyperplasia respectively .

Case Study 1: Neuropharmacological Activity

A study investigating the neuropharmacological activity of methoxyphenethylamines demonstrated that derivatives similar to this compound exhibited significant agonistic effects on serotonin receptors. These findings underscore the compound's potential role in developing new treatments for mood disorders .

Case Study 2: Synthesis and Application

In a patent application detailing the synthesis of 2-(2-methoxyphenoxy)ethylamine, researchers outlined a multi-step process utilizing this compound as a key intermediate. This process not only highlights its utility in pharmaceutical synthesis but also emphasizes the compound's scalability and commercial viability .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules; involved in oxidation, reduction, and substitution. |

| Biological Activity | Potential interaction with serotonin receptors; implications for treating neurological disorders. |

| Medicinal Chemistry | Precursor for APIs like Carvedilol and Tamsulosin; under study for antidepressant properties. |

| Case Studies | Neuropharmacological studies show agonistic effects; patent applications outline synthesis methods. |

Mecanismo De Acción

The mechanism of action of 2-Methoxy-2-(2-methoxyphenyl)ethanamine involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific biological context and the presence of other interacting molecules.

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxyphenethylamine: Lacks the additional methoxy group on the ethanamine chain.

2-(2-Methoxyethoxy)ethanamine: Features an ethoxy group instead of a methoxy group.

2-Methoxyethylamine: Contains a single methoxy group on the ethanamine chain.

Uniqueness

2-Methoxy-2-(2-methoxyphenyl)ethanamine is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The additional methoxy group may enhance its solubility, stability, and interactions with molecular targets, making it a valuable compound for various applications.

Actividad Biológica

2-Methoxy-2-(2-methoxyphenyl)ethanamine, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound features two methoxy groups, which significantly influence its chemical reactivity and biological interactions. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

- Molecular Formula : C10H15NO2

- IUPAC Name : this compound

- Structural Characteristics : The presence of two methoxy groups enhances solubility and stability, potentially affecting receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It may act as an agonist or antagonist at these sites, modulating various physiological processes. The specific pathways involved depend on the biological context and the presence of other interacting molecules.

Neurotransmitter Interactions

Research indicates that this compound may interact with serotonin and norepinephrine pathways, suggesting potential applications in treating mood disorders such as depression and anxiety.

Potential Therapeutic Applications

- Neurological Disorders : Investigated for its potential to alleviate symptoms associated with conditions like anxiety and depression.

- Pharmaceutical Development : Explored as a precursor in synthesizing more complex organic molecules with therapeutic properties.

- Chemical Probes : Used in studies to understand receptor dynamics and neurotransmitter interactions.

Study Overview

A series of studies have explored the pharmacological effects of compounds related to this compound, particularly focusing on their interactions with various receptors.

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from similar compounds:

Propiedades

IUPAC Name |

2-methoxy-2-(2-methoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-6-4-3-5-8(9)10(7-11)13-2/h3-6,10H,7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZYDOBAABDASN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.